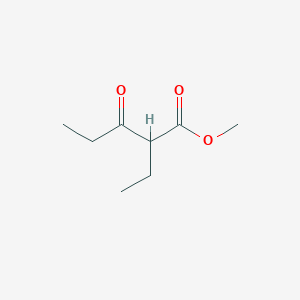
Methyl 2-ethyl-3-oxopentanoate
Übersicht
Beschreibung
Methyl 2-ethyl-3-oxopentanoate is a type of ester, which is a class of organic compounds that result from the condensation of an acid and an alcohol. Ester compounds are widely used in a variety of fields, including in the production of polymers, in food flavorings, and in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of an ester like Methyl 2-ethyl-3-oxopentanoate typically consists of a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The exact structure would depend on the specific alcohol and acid used in the synthesis .Chemical Reactions Analysis
Esters can undergo a variety of chemical reactions. One of the most common is hydrolysis, where the ester is broken down into its constituent alcohol and acid in the presence of water. This reaction is often catalyzed by either an acid or a base .Wissenschaftliche Forschungsanwendungen
Methyl 2-ethyl-3-oxopentanoate: A Comprehensive Analysis of Scientific Research Applications
Organic Synthesis Building Block: Methyl 2-ethyl-3-oxopentanoate serves as a versatile building block in organic synthesis. It is commonly used for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and flavorings. Its utility lies in its ability to form carbon-carbon bonds through malonate synthesis, which is crucial in constructing complex molecular architectures .
Pharmaceutical Research: In pharmaceutical research, Methyl 2-ethyl-3-oxopentanoate is investigated for its potential use in the development of chiral auxiliaries. These auxiliaries can aid in controlling the stereochemistry of chemical reactions, which is vital for creating drugs with specific desired activities .
Flavor and Fragrance Agent: This compound has functional uses as a flavor and fragrance agent, imparting a nutty type odor and flavor. It’s used in the formulation of fragrances and food flavorings to add a distinct, fresh fruity, walnut-like scent and taste .
Biochemical Reagent: As a biochemical reagent, Methyl 2-ethyl-3-oxopentanoate is used in life science-related research. It plays a role in various biochemical assays where it may be used to study enzyme kinetics or as a substrate in microbiological culture media .
Perfuming Ingredient: The use of Methyl 2-ethyl-3-oxopentanoate as a perfuming ingredient is notable for its novel scent profile. It’s utilized in perfumery to create fragrances with a fresh, innovative character .
Chemical Research Tool: In chemical research, this compound is employed as a tool for understanding molecular structure and reactivity. It’s used in studies that explore the properties of beta-keto acids and their derivatives, contributing to our knowledge of chemical behavior .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-ethyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-6(7(9)5-2)8(10)11-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGAUXMQNDHABI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)CC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469900 | |
| Record name | Methyl 2-ethyl-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-ethyl-3-oxopentanoate | |
CAS RN |
32493-32-6 | |
| Record name | Methyl 2-ethyl-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B1599990.png)
![Phosphine, [[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[diphenyl-](/img/structure/B1599994.png)









